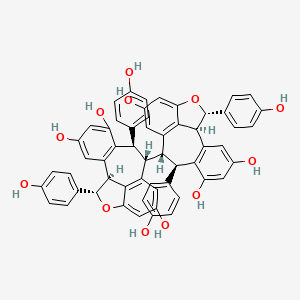

Nepalensinol F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nepalensinol F is a stilbenoid isolated from the stems of Kobresia nepalensis and has been shown to exhibit inhibitory activity against topoisomerase II. It has a role as a metabolite and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an organic heterotetracyclic compound, a cyclic ether, a polyphenol and a stilbenoid.

Analyse Des Réactions Chimiques

Regioselective Coupling Reactions

Programmable synthesis of Nepalensinol F involves C–C and C–O bond formations through:

-

Radical Cascades : Self-merging resveratrol monomers via regioselective coupling at C8–C10′ positions, mimicking biosynthetic pathways .

-

Cationic Cycloaddition : Intermolecular [4+2] cycloaddition between vinyl quinone methides and dienes, promoted by Brønsted or Lewis acids .

Key Mechanistic Features:

-

Stepwise Cycloaddition : Computational studies support a cationic Diels-Alder pathway for tetramer assembly .

-

Thermodynamic Control : Equilibration of intermediates ensures stereoconvergence, overriding kinetic preferences .

Oxidation and Functionalization

This compound undergoes oxidative transformations critical for bioactivity:

-

Hydroxylation : Selective oxidation at benzylic positions generates polyphenolic motifs, enhancing antioxidant capacity .

-

Dimerization Inhibition : Competitive inhibition of COX-2 and NF-κB pathways via radical scavenging .

Table 2: Bioactivity-Linked Reactions

Degradation and Stability

This compound exhibits pH-dependent stability:

-

Acidic Conditions : Reversible C–C bond scission regenerates monomeric phenoxyl radicals .

-

Thermal Degradation : Homolytic dissociation equilibrium in solution (ΔG‡ ≈ 25 kcal/mol) .

Comparative Reactivity with Analogues

This compound’s reactivity aligns with other resveratrol tetramers but differs in stereoelectronic effects:

Propriétés

Formule moléculaire |

C56H42O12 |

|---|---|

Poids moléculaire |

906.9 g/mol |

Nom IUPAC |

(1S,8R,9S,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9S,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |

InChI |

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52-,53+,54+,55-,56-/m1/s1 |

Clé InChI |

YQQUILZPDYJDQJ-RNDSKEHMSA-N |

SMILES isomérique |

C1=CC(=CC=C1[C@H]2[C@@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@@H]9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

SMILES canonique |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.